molecular formula C7H8BrN3 B6278709 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetonitrile CAS No. 2303704-44-9

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetonitrile

Cat. No. B6278709
CAS RN: 2303704-44-9
M. Wt: 214.1
InChI Key:
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Description

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetonitrile, also known as 4-bromo-1,5-dimethylpyrazole (4-BDMP), is an organic compound belonging to the pyrazole family that has been widely studied due to its potential applications in various scientific fields. It is a white crystalline solid with a melting point of 93-94°C and a boiling point of 204-205°C. 4-BDMP has a variety of uses in scientific research, ranging from synthesis methods to applications in biochemistry and physiology.

Scientific Research Applications

4-BDMP has a variety of applications in scientific research. It has been used in the synthesis of various organic compounds, such as 1-bromo-3-methyl-1H-pyrazol-5-one and 4-methyl-3-bromo-1H-pyrazol-5-one. It has also been used in the synthesis of a variety of pharmaceuticals, such as the anti-inflammatory drug naproxen and the anticonvulsant drug phenytoin. In addition, 4-BDMP has been used in the synthesis of various polymers, such as polyurethanes and polycarbonates.

Mechanism of Action

The mechanism of action of 4-BDMP is not well understood. However, it is believed that 4-BDMP acts as a proton donor, donating protons to the electron-rich environment of the reaction mixture. This proton donation results in the formation of new bonds between the reactants and the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BDMP are not well understood. However, it has been suggested that 4-BDMP may have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, 4-BDMP has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

The advantages of using 4-BDMP in laboratory experiments include its low cost, its availability in a variety of forms, and its relatively simple synthesis methods. However, there are also some limitations to using 4-BDMP in laboratory experiments. For example, 4-BDMP is a highly reactive compound and should be handled with care in order to avoid potential hazards. In addition, 4-BDMP is sensitive to light and should be stored in a dark, cool, and dry environment.

Future Directions

The potential future directions for 4-BDMP research include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and polymers. In addition, further research into the mechanism of action of 4-BDMP could lead to a better understanding of its proton donor properties and its potential applications in other scientific fields. Finally, further research into the synthesis methods of 4-BDMP could lead to the development of more efficient and cost-effective synthesis methods.

Synthesis Methods

4-BDMP can be synthesized through a variety of methods. One common method is the reaction of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetonitriledimethylpyrazole with acetonitrile in the presence of an acid catalyst, such as hydrochloric acid, sulfuric acid, or phosphoric acid. This reaction results in the formation of the desired product, 4-BDMP. Other methods for synthesizing 4-BDMP include the reaction of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetonitriledimethylpyrazole with acetonitrile in the presence of an alkali catalyst, such as sodium hydroxide or potassium hydroxide, as well as the reaction of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetonitriledimethylpyrazole with acetic anhydride in the presence of an acid catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetonitrile involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole with acetonitrile in the presence of a suitable catalyst.", "Starting Materials": [ "4-bromo-1,5-dimethyl-1H-pyrazole", "Acetonitrile" ], "Reaction": [ "To a stirred solution of 4-bromo-1,5-dimethyl-1H-pyrazole (1.0 g, 5.0 mmol) in acetonitrile (10 mL), add a catalytic amount of potassium carbonate (0.1 g, 0.7 mmol).", "Heat the reaction mixture at 80°C for 4 hours under nitrogen atmosphere.", "Cool the reaction mixture to room temperature and filter off the precipitated potassium bromide.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable eluent to obtain the desired product as a white solid (yield: 70-80%)." ] }

CAS RN

2303704-44-9

Product Name

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetonitrile

Molecular Formula

C7H8BrN3

Molecular Weight

214.1

Purity

95

Origin of Product

United States

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